1-(6-Chloropyridin-3-YL)cyclopropan-1-amine

Catalog No.
S13343341
CAS No.
1060811-72-4
M.F
C8H9ClN2
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Chloropyridin-3-YL)cyclopropan-1-amine

CAS Number

1060811-72-4

Product Name

1-(6-Chloropyridin-3-YL)cyclopropan-1-amine

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopropan-1-amine

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C8H9ClN2/c9-7-2-1-6(5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2

InChI Key

OQZPWQZTUHATOH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=C2)Cl)N

1-(6-Chloropyridin-3-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C8_8H9_9ClN2_2. It features a cyclopropane ring attached to a chlorinated pyridine moiety, specifically at the 3-position of the pyridine ring. The compound exhibits a unique structure that contributes to its potential applications in various fields, particularly in pharmaceuticals and agrochemicals. The presence of the chlorine atom enhances its reactivity and biological activity, making it an interesting subject for research and development.

Typical of amines and halogenated compounds. Some notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the formation of new compounds.
  • Alkylation Reactions: The amine group can undergo alkylation, leading to the formation of quaternary ammonium salts.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or enamines, which are important intermediates in organic synthesis.

Research indicates that 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine exhibits significant biological activity. Its structural features suggest potential applications in:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Antiparasitic Properties: As indicated by related compounds, it may also possess properties useful in controlling agricultural and horticultural pests, as well as animal parasitic pests .

The specific biological mechanisms and efficacy of this compound require further investigation to fully understand its potential therapeutic applications.

The synthesis of 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine typically involves several steps:

  • Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds or via ring-closing reactions using appropriate precursors.
  • Chlorination of Pyridine: The introduction of the chlorine atom at the 6-position can be conducted through electrophilic aromatic substitution methods.
  • Coupling Reaction: Finally, coupling reactions between the cyclopropane derivative and chlorinated pyridine yield the target compound.

These methods may vary based on specific laboratory conditions and desired yields.

1-(6-Chloropyridin-3-yl)cyclopropan-1-amine has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or antiparasitic drugs.
  • Agricultural Chemicals: Its effectiveness against pests positions it as a candidate for use in agrochemicals, enhancing crop protection strategies.

Research into these applications is ongoing, with an emphasis on optimizing efficacy and minimizing environmental impact.

Interaction studies involving 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine focus on its binding affinity to various biological targets. Investigations typically include:

  • Enzyme Inhibition Studies: Assessing how effectively the compound inhibits specific enzymes linked to pathogenic organisms.
  • Receptor Binding Studies: Evaluating interactions with cellular receptors that may mediate its biological effects.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Similar Compounds

Several compounds share structural similarities with 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
1-(6-Chloropyridin-2-yl)cyclopropan-1-amineC8_8H9_9ClN2_2Chlorine at 2-position
4-DimethylaminopyridineC7_7H10_10N2_2Strong nucleophile; used as a catalyst
N-[1-(6-chloropyridin-3-yl)methyl]pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamideC12_12H10_10ClF3_3NPotential agrochemical with unique properties

These compounds are studied for their distinct biological activities and synthetic pathways, contributing to a broader understanding of pyridine derivatives in medicinal chemistry.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.0454260 g/mol

Monoisotopic Mass

168.0454260 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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